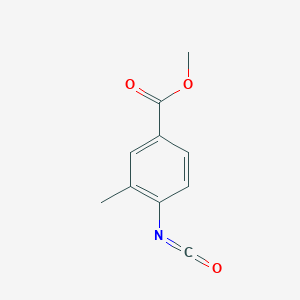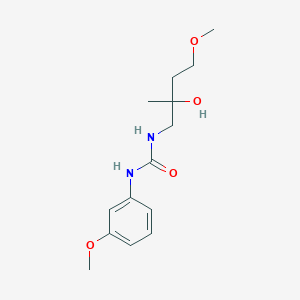
3-(2-Hydroxy-4-methoxy-2-methylbutyl)-1-(3-methoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Hydroxy-4-methoxy-2-methylbutyl)-1-(3-methoxyphenyl)urea, also known as HMU-354, is a synthetic compound that has gained significant attention in recent years due to its potential therapeutic applications. It belongs to the class of small molecules that target the androgen receptor (AR) and is being investigated for its anti-cancer properties.
Aplicaciones Científicas De Investigación
Crystal Structure Analysis
One study examined the crystal structure of metobromuron, a phenylurea herbicide, showcasing the utility of urea derivatives in herbicide development. The study detailed how crystallographic analysis can reveal interactions that contribute to the herbicidal activity, such as hydrogen bonding and weak C—H⋯π interactions (Kang et al., 2015).
Environmental Degradation Studies
Another investigation focused on the photodegradation and hydrolysis of substituted urea herbicides in water, highlighting the environmental behavior of these compounds. This research is crucial for understanding the persistence and ecological impact of urea-based pesticides (Gatidou & Iatrou, 2011).
Material Science Applications
In material science, urea derivatives have been studied for their role in forming hydrogels, which have potential applications in drug delivery and tissue engineering. For example, anion tuning of the rheology, morphology, and gelation of a low molecular weight salt hydrogelator was explored, demonstrating how urea compounds can influence the physical properties of hydrogels (Lloyd & Steed, 2011).
Pharmacological Research
Urea derivatives have also been studied for their pharmacological properties. For instance, the synthesis and antibacterial activity of 3-substituted-6-(3-ethyl-4-methylanilino)uracils were investigated, showing the potential of urea compounds as antibacterial agents (Zhi et al., 2005).
Propiedades
IUPAC Name |
1-(2-hydroxy-4-methoxy-2-methylbutyl)-3-(3-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4/c1-14(18,7-8-19-2)10-15-13(17)16-11-5-4-6-12(9-11)20-3/h4-6,9,18H,7-8,10H2,1-3H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCYKWCFMXBMGKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC)(CNC(=O)NC1=CC(=CC=C1)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(Dimethylamino)pyridin-3-yl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2953119.png)
![9-(4-chlorophenyl)-1-methyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![6-hydroxyspiro[chromene-2,1'-cyclohexan]-4(3H)-one](/img/structure/B2953123.png)
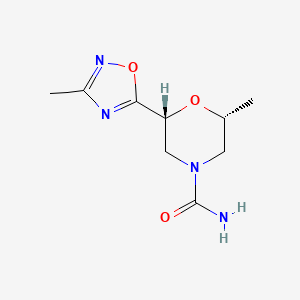
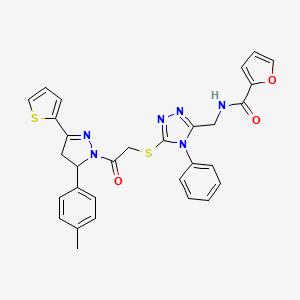

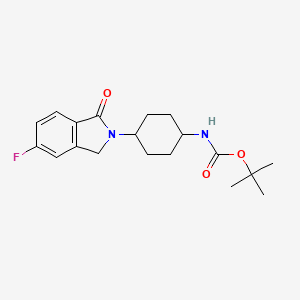


![N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2953136.png)
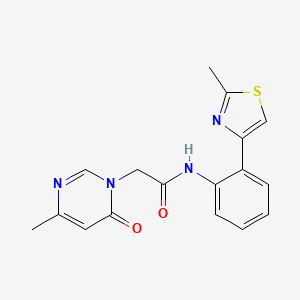
![3-[(Naphthalen-1-yl)methyl]-1-[(oxan-4-yl)(thiophen-2-yl)methyl]urea](/img/structure/B2953140.png)
![2-(2,4-dichlorophenoxy)-N-[2-(3,5-dimethylphenoxy)ethyl]propanamide](/img/structure/B2953141.png)
